molecular formula C18H16O7 B122263 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate CAS No. 145904-50-3

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

Cat. No. B122263
M. Wt: 344.3 g/mol
InChI Key: VMNHBRAHVFOYGK-ZZXKWVIFSA-N
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Description

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, also known as 3,4-Dihydroxyphenacyl caffeate, is an aromatic ketone . It has a formula of C17H14O7 and an average mass of 330.292 . The IUPAC name for this compound is [2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .


Molecular Structure Analysis

The molecular structure of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate can be represented by the SMILES notation: O(CC(=O)C1=CC(O)=C(O)C=C1)C(=O)\C=C\C2=CC(O)=C(O)C=C2 .

Scientific Research Applications

Bio-antimutagen Properties

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, identified as petasiphenol, has demonstrated bio-antimutagenic properties. Isolated from scapes of Petasites japonicum, petasiphenol showed activity against UV-induced mutagenic E. coli, particularly in the presence of soybean oil (glyceride) (Iriye et al., 1992).

Antiproliferative Effects

The compound, in the form of phenolic esters isolated from Cimicifuga racemosa rhizomes, did not show proliferative (estrogenic) effects in an estrogen-dependent MCF-7 mamma carcinoma cell line (Stromeier et al., 2005).

Interaction with Metal Cations

Research on the acid-base and UV behavior of caffeic acid (3-(3,4-dihydroxyphenyl)-propenoic acid) revealed its complex formation with various divalent metal cations like Zn2+, Cu2+, Cd2+, etc., indicating potential chelating properties (Stefano et al., 2014).

Metabolic Fate

The metabolic fate of caffeic acid, which includes 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, has been studied, indicating transformations such as O-methylation and dehydroxylation in the animal body (Booth et al., 1959).

Anti-inflammatory Properties

New phenolic compounds, including derivatives of 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, isolated from the leaves of Eucommia ulmoides Oliv., displayed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting anti-inflammatory properties (Ren et al., 2021).

Antioxidant Activity

A study on the oxidation of caffeic acid in the presence of l-cysteine led to the isolation of an adduct, 2-S-cysteinylcaffeic acid, which exhibited slightly improved antiradical activity compared to caffeic acid (Bassil et al., 2005).

Hepatoprotective Activity

3,4-Dihydroxycinnamic acid (caffeic acid) derivatives, including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, have been investigated for their hepatoprotective properties. The study suggested the importance of hydroxy substituents in the molecule's pharmacological properties (Pérez-Alvarez et al., 2001).

Catabolism by Human Colonic Microbiota

The catabolism of caffeic acid by human colonic microbiota has been studied, which is important for understanding the bioavailability and biological activities of dietary polyphenols including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Omar et al., 2020).

Microbial Synthesis

Escherichia coli was used for the biosynthesis of caffeic acid, showcasing the potential of microbial approaches in the production of phenolic compounds like 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Lin & Yan, 2012).

properties

IUPAC Name

[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNHBRAHVFOYGK-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

CAS RN

145904-50-3
Record name Petasiphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
H Jarry, S Stromeier, W Wuttke, A Nahrstedt - Planta medica, 2007 - thieme-connect.com
Extracts of Cimicifuga racemosa (L.) Nutt.(syn.: Actaea racemosa L.)(CR) inhibit the proliferation of the human prostate cancer cell line LNCaP. Recently, the phenylpropanoid ester 3, 4-…
Number of citations: 26 www.thieme-connect.com
R Iriye, K Furukawa, R Nishida, C Kim… - Bioscience …, 1992 - Taylor & Francis
A new bio-antimutagen, petasiphenol [3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate] (1) was isolated from scapes of Petasites japonicum (AD 50 =95μg/ml against UV-induced …
Number of citations: 28 www.tandfonline.com

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